Methyl 2-fluoro-3-formylpyridine-4-carboxylate
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Overview
Description
Methyl 2-fluoro-3-formylpyridine-4-carboxylate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-fluoro-3-formylpyridine-4-carboxylate typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride in dimethylformamide at room temperature . Another method involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to achieve fluorination .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using specialized fluorinating agents and catalysts. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-3-formylpyridine-4-carboxylate undergoes various types of chemical reactions including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Methyl 2-fluoro-3-carboxylpyridine-4-carboxylate.
Reduction: Methyl 2-fluoro-3-hydroxymethylpyridine-4-carboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-3-formylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Used in the development of new materials with specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 2-fluoro-3-formylpyridine-4-carboxylate involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with biological molecules. This can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electron-withdrawing properties.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
4-Fluoropyridine: Similar in structure but with the fluorine atom in a different position.
Uniqueness
Methyl 2-fluoro-3-formylpyridine-4-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester, which provide additional sites for chemical modification and reactivity. This makes it a versatile intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
methyl 2-fluoro-3-formylpyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO3/c1-13-8(12)5-2-3-10-7(9)6(5)4-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFWNVXVBSPDMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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